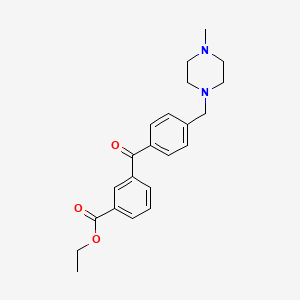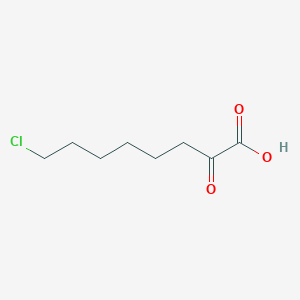
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmaceutical agents
Mechanism of Action
Target of Action
The primary target of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is the Bcr-Abl protein tyrosine kinase . This kinase is an oncoprotein that is coded by the Bcr-Abl gene of the Philadelphia chromosome, which is often found in neoplastic cells in chronic myelogenous leukemia (CML) . The compound also has an inhibitory effect on other tyrosine kinase targets such as c-Kit and a platelet-derived growth factor receptor .
Mode of Action
Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate acts as an ATP-competitive selective inhibitor of the Bcr-Abl protein tyrosine kinase . It binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, thereby preventing uncontrolled blood cell proliferation .
Biochemical Pathways
The inhibition of Bcr-Abl protein tyrosine kinase by Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate affects the cell proliferation pathway . By inhibiting this kinase, the compound prevents the uncontrolled proliferation of blood cells, which is a characteristic feature of CML .
Result of Action
The result of the action of Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate is the inhibition of uncontrolled blood cell proliferation in CML . By inhibiting the Bcr-Abl protein tyrosine kinase, the compound prevents the abnormal proliferation of blood cells, thereby controlling the progression of CML .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process. One common method involves the reaction of 4-methylpiperazine with ethyl 4-fluorobenzoate to form Ethyl 4-(4-methylpiperazin-1-yl)benzoate . This intermediate is then further reacted with 3-benzoylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-carbonyldiimidazole (CDI) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems to monitor and control the reaction parameters ensures high yield and purity of the final product. The purification process typically involves crystallization and recrystallization steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-6-4-5-19(15-20)21(25)18-9-7-17(8-10-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAKOWRYPVQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642964 | |
| Record name | Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-53-4 | |
| Record name | Ethyl 3-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1613798.png)




![5-Chloromethyl-3-(2-chloro-5-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B1613808.png)





